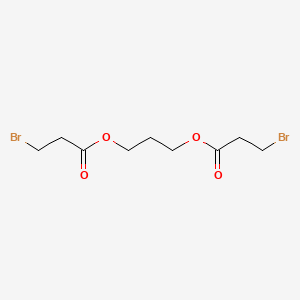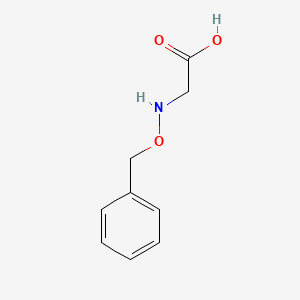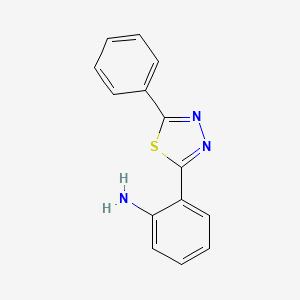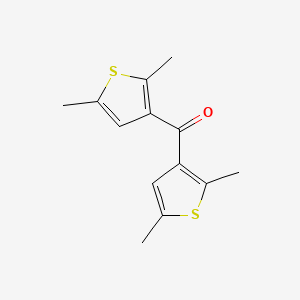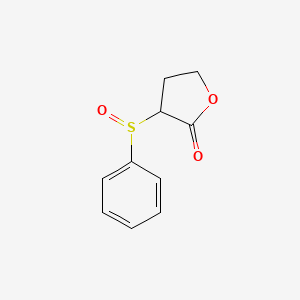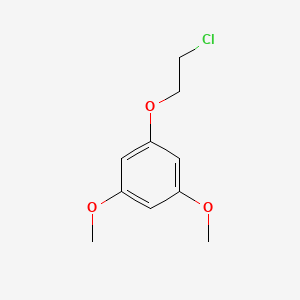
Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- is an organic compound with the molecular formula C10H13ClO3 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethoxy group and two methoxy groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- typically involves the reaction of 3,5-dimethoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3,5-Dimethoxyphenol+2-ChloroethanolK2CO3Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The chloroethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(2-chloroethoxy)-: Similar structure but lacks the methoxy groups.
Benzene, 1-(2-chloroethoxy)-4-methoxy-: Contains only one methoxy group.
Benzene, 1-(2-chloroethoxy)-2,4-dimethoxy-: Methoxy groups are positioned differently on the benzene ring.
Uniqueness
Benzene, 1-(2-chloroethoxy)-3,5-dimethoxy- is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the chloroethoxy and methoxy groups provides a versatile platform for further chemical modifications and applications.
Propriétés
Numéro CAS |
57218-05-0 |
|---|---|
Formule moléculaire |
C10H13ClO3 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
1-(2-chloroethoxy)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,3-4H2,1-2H3 |
Clé InChI |
LVVKCFGTIIHIHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)OCCCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



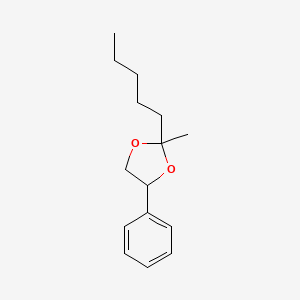

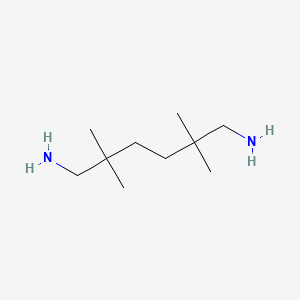
![1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634899.png)




